

Technical Guide: Spectroscopic Characterization of 2-Borono-6-trifluoromethylbenzoic Acid

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Compound of Interest

Compound Name: 2-Borono-6-trifluoromethylbenzoic acid

Cat. No.: B566740

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For: Researchers, Scientists, and Drug Development Professionals On: Predicted Spectral Data (NMR, IR, MS) and Analytical Methodologies

Disclaimer: As of the generation of this document, specific experimental spectral data for **2-Borono-6-trifluoromethylbenzoic acid** is not readily available in public databases. The data presented herein is predictive, based on the analysis of structurally analogous compounds, including substituted benzoic acids, arylboronic acids, and molecules containing trifluoromethyl groups. This guide is intended to serve as a reference for anticipated spectral characteristics and a template for experimental design.

Predicted Spectral Data

The following tables summarize the expected spectral data for **2-Borono-6-trifluoromethylbenzoic acid**. These predictions are derived from established principles of spectroscopy and data from similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data Solvent: DMSO- d_6

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~13.0 - 14.0	Broad Singlet	1H	Carboxylic Acid (-COOH)
~8.0 - 8.3	Singlet	2H	Boronic Acid (-B(OH) ₂)
~7.6 - 7.9	Multiplet	3H	Aromatic Protons (Ar-H)

Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Assignment
~167.0	Singlet	Carboxylic Carbon (-COOH)
~135.0 - 140.0	Singlet	Aromatic Carbon (C-COOH)
~130.0 - 135.0	Multiplet	Aromatic Carbons (C-H)
~125.0 - 130.0	Quartet	Aromatic Carbon (C-CF ₃)
~122.0 (q, ¹ JCF ≈ 270 Hz)	Quartet	Trifluoromethyl Carbon (-CF ₃)
Not directly observed or very broad	-	Aromatic Carbon (C-B(OH) ₂)

Table 3: Predicted ¹⁹F and ¹¹B NMR Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Reference Standard
¹⁹ F	~ -60 to -63	Singlet	CFCl ₃
¹¹ B	~ 28 to 33	Broad Singlet	BF ₃ ·OEt ₂

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2500-3300	Strong, Broad	O-H Stretch	Carboxylic Acid
~1700-1725	Strong, Sharp	C=O Stretch	Carboxylic Acid
~1600, ~1475	Medium	C=C Stretch	Aromatic Ring
~1320-1380	Strong	B-O Stretch	Boronic Acid
~1250-1350	Strong	C-F Stretch	Trifluoromethyl
~1100-1200	Strong	C-F Stretch	Trifluoromethyl
~700-750	Strong	C-H Bend (out-of-plane)	Aromatic Ring

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z Value	Interpretation	Notes
234	[M] ⁺	Predicted Molecular Ion
217	[M - OH] ⁺	Loss of a hydroxyl radical
216	[M - H ₂ O] ⁺	Loss of water
189	[M - COOH] ⁺	Loss of the carboxyl group
165	[M - CF ₃] ⁺	Loss of the trifluoromethyl group
145	[M - COOH - B(OH) ₂] ⁺	Subsequent fragmentation

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a novel compound such as **2-Borono-6-trifluoromethylbenzoic acid**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Methanol- d_4). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 16 ppm.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the lower natural abundance of ^{13}C , a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- **^{19}F and ^{11}B NMR Acquisition:**
 - These nuclei are acquired using a multinuclear probe.
 - ^{19}F NMR is highly sensitive and requires fewer scans than ^{13}C NMR.
 - ^{11}B NMR often produces broad signals due to its quadrupolar nature; a wider spectral window may be necessary.^[1]
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:**
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact.
 - Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .^[2]
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR absorbance or transmittance plot.

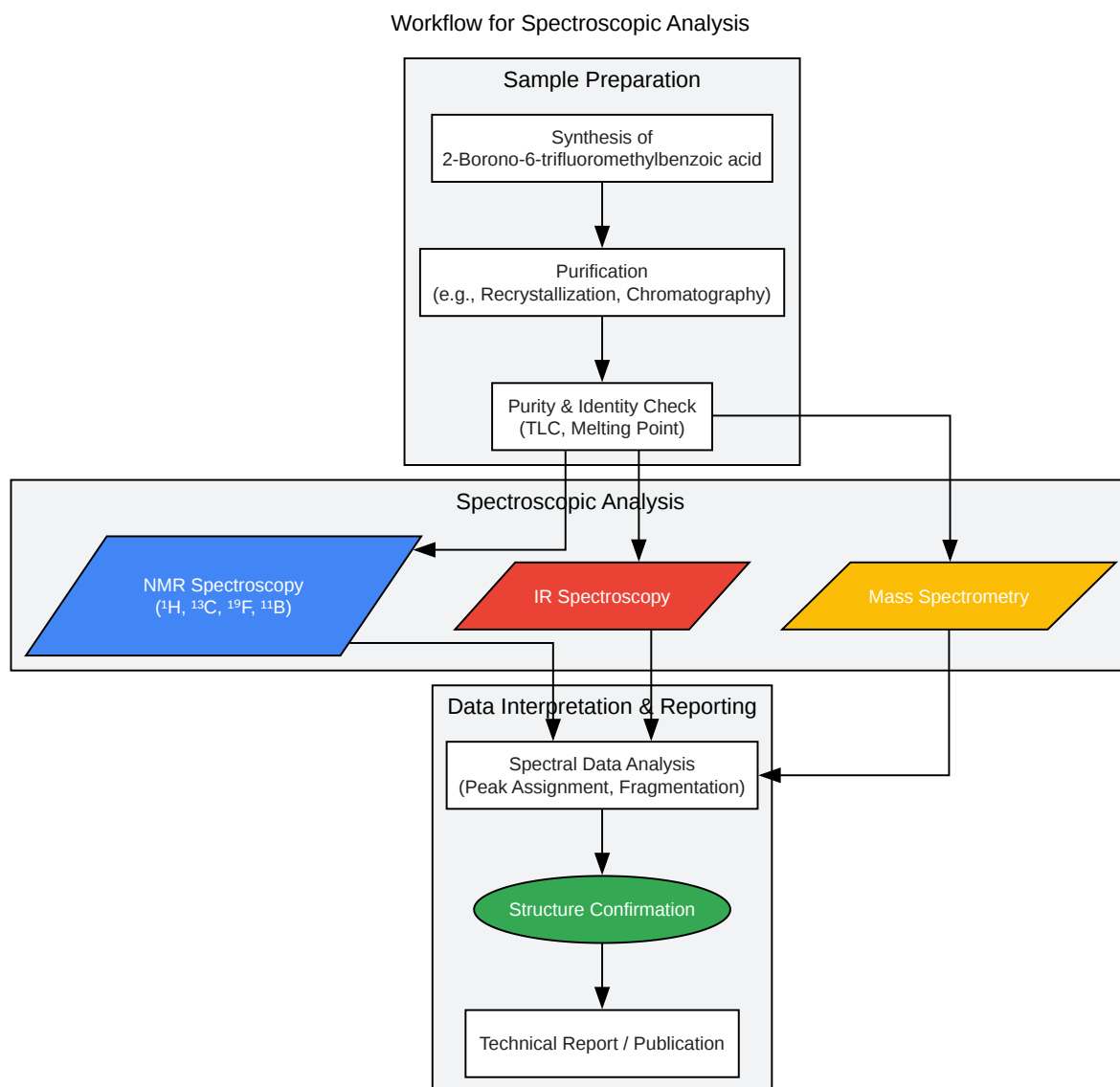
Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for softer ionization or Electron Impact (EI) for more extensive fragmentation.
- **Data Acquisition:**
 - For ESI: Infuse the sample solution directly into the source or inject it via an HPLC system. Acquire spectra in both positive and negative ion modes to determine the most sensitive detection method.
 - For EI: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight.[3] Study the fragmentation pattern to gain structural information, looking for characteristic losses of functional groups.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

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References

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